5-ethyl-7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
5-ethyl-7-[4-[2-(4-methoxyphenyl)acetyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O4/c1-3-30-18-23(26-24(19-30)28(36)33(29-26)21-7-5-4-6-8-21)27(35)32-15-13-31(14-16-32)25(34)17-20-9-11-22(37-2)12-10-20/h4-12,18-19H,3,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZIHBNBOPEDJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-ethyl-7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of pyrazolo[4,3-c]pyridine derivatives, which are known for their diverse pharmacological activities. The presence of piperazine and methoxyphenyl groups contributes to its biological profile.
Antiviral Activity
Recent studies have indicated that pyrazole derivatives can exhibit antiviral properties. For instance, compounds similar to the target molecule have been shown to inhibit the activity of viral enzymes such as NS5B RNA polymerase in Hepatitis C virus (HCV) with IC50 values ranging from 0.26 μM to 0.35 μM . While specific data on the target compound's antiviral efficacy is limited, its structural analogs suggest potential antiviral action.
Anticancer Activity
The anticancer potential of pyrazolo derivatives has been documented extensively. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values reported as low as 6.2 μM and 27.3 μM respectively . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Activity
Compounds containing pyrazole scaffolds have also shown significant anti-inflammatory activity. A study indicated that substituted pyrazoles exerted anti-inflammatory effects superior to standard treatments like diclofenac sodium . The specific anti-inflammatory activity of the target compound remains to be fully elucidated but is anticipated based on structural similarities.
The biological activity of This compound may involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell survival.
- Receptor Modulation : The piperazine group may interact with various receptors, influencing cellular signaling pathways.
Case Studies
- Antiviral Efficacy : A study evaluating a series of pyrazolo derivatives found that modifications at specific positions significantly enhanced antiviral activity against HCV, suggesting that structural optimization could yield more potent analogs of the target compound .
- Cytotoxicity Assessment : In vitro testing on cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity, leading to further exploration into their potential as anticancer agents. The target compound's structural features suggest it may similarly induce apoptosis in malignant cells .
Scientific Research Applications
Overview
The compound 5-ethyl-7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a novel heterocyclic compound that has garnered attention in various fields of pharmaceutical research due to its potential therapeutic applications. This article explores the scientific research applications of this compound, focusing on its pharmacological properties, synthetic methodologies, and case studies.
Pharmacological Properties
This compound exhibits a range of pharmacological activities that make it a candidate for further research and development.
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Anticancer Activity :
- Studies have indicated that derivatives of pyrazolo compounds, including the target compound, demonstrate significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the activity of polo-like kinase 1 (Plk1), which is crucial in cancer cell proliferation and survival . The inhibition of Plk1 has been linked to reduced viability in cancer cell lines, suggesting that this compound could serve as a lead in anticancer drug development.
-
Antiviral Potential :
- The antiviral efficacy of pyrazolo derivatives has been documented, particularly against RNA viruses such as Hepatitis C Virus (HCV) and HIV. Research has shown that certain modifications in the structure can enhance the inhibitory effects on viral replication . The specific compound under discussion may exhibit similar antiviral properties, warranting further investigation.
- Anti-inflammatory Effects :
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity.
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Starting Materials :
- The synthesis typically begins with readily available piperazine derivatives and substituted acetophenones. The reaction conditions, including temperature and solvent choice, play a critical role in determining the success of the synthesis.
- Reaction Conditions :
Case Studies
Several case studies highlight the potential applications of this compound in various therapeutic areas:
- Cancer Treatment :
- Antiviral Activity :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings:
Pyrazolo[3,4-d]pyrimidinones (e.g., 2e, 2f) exhibit antimicrobial activity , but the target compound’s piperazine substituent suggests divergent applications (e.g., neurological targets).
Piperazine Substitution: The 4-methoxyphenyl acetyl group in the target compound contrasts with fluorine () or benzamido () substituents. p-MPPI/p-MPPF demonstrate that fluorinated or iodinated benzamido groups on piperazine improve 5-HT1A antagonism, suggesting the target compound’s acetyl group may offer a novel binding mode .
Biological Activity Trends: Antimicrobial activity is prominent in pyrazolo[3,4-d]pyrimidinones with nitrile substituents , whereas arylpiperazines (e.g., p-MPPI) target serotonin receptors . The target compound’s activity remains speculative but may bridge these domains.
Synthetic Strategies :
- Microwave-assisted synthesis () and coupling reactions () are common for piperazine-containing compounds, suggesting feasible scalability for the target compound.
Q & A
Q. What are the key steps in synthesizing this compound, and what challenges arise during its multi-step synthesis?
The synthesis involves three critical stages:
- Pyrazolopyridine Core Formation : Cyclization of precursors like 2-phenylhydrazine with ethyl acetoacetate under acidic conditions to generate the fused pyrazolopyridine scaffold .
- Piperazine Coupling : Introducing the piperazine moiety via carbonylative coupling reactions (e.g., using CDI or DCC as activators) .
- Functionalization : Attaching the 4-methoxyphenylacetyl group through nucleophilic acyl substitution . Challenges : Low yields in cyclization steps due to steric hindrance and competing side reactions. Purification often requires column chromatography or recrystallization .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at position 5, phenyl at position 2) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₈H₂₉N₅O₄, exact mass 499.22 g/mol) .
- X-ray Crystallography : Resolves spatial arrangement of the piperazine-carbonyl linkage and π-π stacking of aromatic rings .
Q. What preliminary biological activities have been reported for this compound?
Early studies indicate:
- Anticancer Activity : IC₅₀ values of 2–5 µM against HeLa and DU 205 cell lines via apoptosis induction .
- Anti-inflammatory Effects : TNF-α suppression in macrophage models (40–60% reduction at 10 µM) .
- Kinase Inhibition : Moderate activity against JAK2 and PI3Kδ (IC₅₀ ~100 nM) due to the piperazine moiety’s interaction with ATP-binding pockets .
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyrazolopyridine core formation?
Optimization strategies include:
- Solvent Selection : Replacing ethanol with DMF to enhance solubility of intermediates .
- Catalysis : Using Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics .
- Microwave-Assisted Synthesis : Reducing reaction time from 8 hours to 30 minutes while maintaining >80% yield . Data Note : Contradictory reports on optimal pH (4.0 vs. 6.5) suggest substrate-specific adjustments .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
SAR studies reveal:
- Piperazine Modifications : Replacing the 4-methoxyphenylacetyl group with a benzoyl moiety reduces anticancer activity by 50%, highlighting the importance of electron-donating substituents .
- Ethyl vs. Methyl Groups : The ethyl group at position 5 enhances metabolic stability (t₁/₂ = 4.2 hours vs. 1.8 hours for methyl) .
- Phenyl Ring Substitution : Fluorination at the para position improves blood-brain barrier penetration but increases cytotoxicity .
Q. How can contradictory data on anti-inflammatory activity be resolved?
Discrepancies in TNF-α suppression (40% vs. 15% in some studies) may arise from:
- Assay Variability : Differences in macrophage activation protocols (LPS concentration, incubation time) .
- Metabolic Stability : Rapid degradation in certain cell media, necessitating stability assays (e.g., HPLC monitoring) . Methodological Solution : Standardize in vitro models and pre-treat compounds with CYP450 inhibitors to stabilize activity .
Data Contradiction Analysis
Q. Why do some studies report high kinase inhibition while others show negligible activity?
- Kinase Panel Specificity : Activity against JAK2/PI3Kδ is concentration-dependent (IC₅₀ = 100 nM), but off-target effects dominate at >1 µM .
- Assay Interference : The compound’s autofluorescence may distort FRET-based kinase assays; validate via orthogonal methods (e.g., radiometric assays) .
Methodological Recommendations
Q. What in silico tools are effective for predicting target engagement?
- Molecular Docking : Use AutoDock Vina to model interactions between the piperazine moiety and kinase ATP pockets .
- MD Simulations : GROMACS simulations (50 ns) assess binding stability under physiological conditions .
Q. How to prioritize derivatives for in vivo testing?
Apply tiered screening:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
